

Application of Almorexant-13C-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

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Compound of Interest		
Compound Name:	Almorexant-13C-d3	
Cat. No.:	B12298843	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almorexant is a dual orexin receptor antagonist that was investigated for the treatment of insomnia. Understanding its drug metabolism and pharmacokinetic (DMPK) profile is crucial for evaluating its efficacy and safety. Stable isotope-labeled compounds, such as **Almorexant-13C-d3**, are invaluable tools in DMPK studies, primarily serving as internal standards for quantitative bioanalysis. This application note provides a detailed overview of the putative application of **Almorexant-13C-d3** in DMPK studies, based on the known metabolic pathways and pharmacokinetic properties of Almorexant. While specific studies utilizing **Almorexant-13C-d3** are not detailed in the public literature, its use can be inferred from standard industry practices and the available data on Almorexant.

Core Applications of Almorexant-13C-d3

The primary application of **Almorexant-13C-d3** is as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the accurate quantification of Almorexant and its metabolites in biological matrices. The stable isotope label ensures that **Almorexant-13C-d3** has identical chemical and physical properties to the unlabeled analyte, but a different mass, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.



Almorexant Metabolism and Pharmacokinetics

Almorexant is rapidly absorbed and extensively metabolized in humans, with the liver being the primary site of metabolism.[1][2] Fecal excretion is the main route of elimination for its metabolites.[3] After oral administration of a 200-mg dose of ¹⁴C-almorexant, the drug is rapidly absorbed with a Tmax of 0.8 hours.[3]

Four primary metabolic pathways have been identified for Almorexant[1]:

- Demethylation: Formation of isomeric phenols M3 and M8.
- Dehydrogenation: Formation of the aromatic isoquinolinium ion M5.
- Oxidative dealkylation: Formation of M6 with the loss of the phenylglycine moiety.

These primary metabolites undergo further permutation and conjugation with glucuronic or sulfonic acid. In total, 47 metabolites have been identified, with 21 present in plasma.

Pharmacokinetic Parameters of Almorexant

Parameter	Value	Reference
Tmax (median)	1.5 hours	
Distribution Half-life	1.6 hours	
Terminal Half-life	32 hours	_
Absolute Oral Bioavailability	11.2%	_
Total Body Clearance (geometric mean)	43 L/h	
Volume of Distribution (geometric mean)	683 L	_

Experimental Protocols

Bioanalytical Method for Quantification of Almorexant and its Metabolites in Human Plasma using LC-MS/MS



with Almorexant-13C-d3 as an Internal Standard

This protocol describes a sensitive and selective LC-MS/MS method for the simultaneous quantification of Almorexant and its four primary metabolites (M3, M5, M6, and M8) in human plasma. **Almorexant-13C-d3** would serve as the ideal internal standard for Almorexant. For the metabolites, structurally similar and stable isotope-labeled compounds would be the preferred internal standards.

- a. Sample Preparation (Protein Precipitation)
- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of internal standard working solution (containing Almorexant-13C-d3).
- Vortex for 10 seconds.
- Add 300 μL of acetonitrile to precipitate proteins.
- · Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.
- b. Liquid Chromatography Conditions



Parameter	Condition
Column	Eclipse XDB-C18 (2.1 mm × 150 mm, 3.5 μm) or XBridge C18 (2.1 mm × 50 mm, 3.5 μm)
Mobile Phase	Gradient of acetonitrile and water with 1% formic acid
Flow Rate	400 μL/min
Column Temperature	40°C
Injection Volume	10 μL

c. Mass Spectrometry Conditions

Parameter	Condition
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions	To be determined for Almorexant, its metabolites, and Almorexant-13C-d3.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol is designed to determine the metabolic stability of Almorexant. **Almorexant-13C-d3** would be used as an internal standard during the LC-MS/MS analysis of the samples.

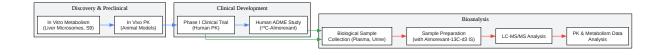
a. Incubation Procedure

- Prepare a stock solution of Almorexant in a suitable organic solvent (e.g., DMSO).
- Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), and NADPH regenerating system in phosphate buffer (pH 7.4).
- Pre-warm the incubation mixture at 37°C for 5 minutes.



- Initiate the reaction by adding Almorexant to a final concentration of 1 μ M.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) containing the internal standard (Almorexant-13C-d3).
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Almorexant.
- b. Data Analysis
- Plot the natural logarithm of the percentage of Almorexant remaining versus time.
- The slope of the linear regression will give the elimination rate constant (k).
- Calculate the in vitro half-life ($t\frac{1}{2}$) using the formula: $t\frac{1}{2} = 0.693$ / k.

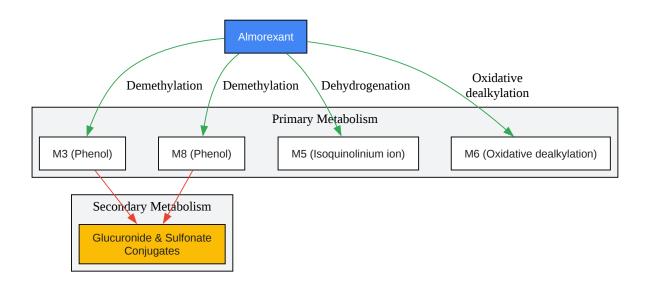
Visualizations



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Caption: Workflow for DMPK studies of Almorexant.





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